molecular formula C8H9NO B1178866 vitellogenesis inhibiting hormone CAS No. 138360-48-2

vitellogenesis inhibiting hormone

Cat. No.: B1178866
CAS No.: 138360-48-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vitellogenesis Inhibiting Hormone (VIH), also known as Gonad-Inhibiting Hormone (GIH), is a neuropeptide belonging to the Crustacean Hyperglycemic Hormone (CHH) family, recognized as a key regulator of reproduction in crustaceans . Its primary function is to inhibit the synthesis of vitellogenin (Vg), the major yolk protein precursor, in tissues such as the hepatopancreas and ovary, thereby suppressing ovarian maturation and vitellogenesis . This hormone is predominantly synthesized in the X-organ/sinus gland complex of the eyestalk, though expression has also been identified in other neural tissues like the brain and ventral nerve cord . Research indicates that VIH exerts its effects through intracellular signaling pathways; studies in shrimp show that the type-II VIH (VIH-2) mediates the suppression of hepatopancreatic Vg gene expression via a functional coupling of the GC/cGMP pathway with MAPK-dependent cascades . The knockdown of VIH using RNA interference (RNAi) has been demonstrated to significantly increase ovarian vitellogenin expression and accelerate ovarian maturation in several commercially important species, including the black tiger shrimp ( Penaeus monodon ), the mud crab ( Scylla olivacea ), and the giant freshwater prawn ( Macrobrachium rosenbergii ) . This makes VIH a critical target for biotechnological applications in aquaculture. Investigating VIH and developing methods for its inhibition, such as dsRNA technology, provides a promising and more sustainable alternative to the traditional, harmful practice of eyestalk ablation for inducing ovarian maturation in broodstock . Our high-purity VIH is essential for research aimed at understanding crustacean reproductive endocrinology and developing novel strategies for improving hatchery production.

Properties

CAS No.

138360-48-2

Molecular Formula

C8H9NO

Synonyms

vitellogenesis inhibiting hormone

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of VIH with Related Compounds

VIH vs. Other CHH-Family Neuropeptides

Members of the CHH family share structural homology but exhibit divergent functions:

Compound Primary Role Mechanism of Action Regulatory Effect on Vitellogenesis Key Species Studied References
VIH Inhibits Vg synthesis/oocyte uptake Binds to hepatopancreatic/oocyte receptors Suppressive Homarus americanus, Litopenaeus vannamei
MIH (Molt-Inhibiting Hormone) Suppresses ecdysteroid synthesis Inhibits Y-organ activity Context-dependent: Inhibits molting but may stimulate vitellogenesis at advanced ovarian stages Callinectes sapidus
MOIH (Mandibular Organ-Inhibiting Hormone) Inhibits methyl farnesoate (MF) biosynthesis Downregulates Farnesoic acid O-methyltransferase (FAMeT) Indirect suppression (via MF reduction) Eriocheir sinensis
CHH Regulates carbohydrate metabolism Binds to gill/hepatopancreatic receptors Stimulatory isoforms reported Litopenaeus vannamei
  • MIH : In Callinectes sapidus, MIH binding sites in the hepatopancreas increase during late ovarian stages, suggesting a dual role in molting and vitellogenesis .
  • MOIH: RNAi-mediated knockdown of MOIH in Eriocheir sinensis elevated hepatopancreatic Vg expression, confirming its role in suppressing MF-driven vitellogenesis .

VIH vs. Methyl Farnesoate (MF) and Juvenile Hormone (JH)

MF, a crustacean sesquiterpenoid, and JH III, its insect analog, are gonadotropins that promote vitellogenesis. However, their regulatory pathways differ:

Feature MF (Crustaceans) JH III (Insects)
Biosynthesis Synthesized in mandibular organs Produced in corpora allata
Degradation Carboxylesterases (CXEs) JH esterase
Regulation Inhibited by MOIH and degraded by CXEs Regulated by insulin/IGF and TOR pathways
Role in Vitellogenesis Stimulates Vg production via MF signaling Directly induces Vg synthesis via Dsx transcription factor
  • MF Regulation : In Portunus trituberculatus, miRNAs (let-7b, miR-141) suppress CXE1/CXE2, reducing MF degradation and enhancing vitellogenesis . MF also suppresses these miRNAs, forming a feedback loop .
  • JH in Insects : In Periplaneta americana, JH induces vitellogenesis via the transcription factor Dsx, while insulin/IGF and TOR pathways indirectly promote JH biosynthesis .

VIH vs. Vertebrate Hormonal Systems

In vertebrates, vitellogenesis is primarily estrogen (E2)-driven, contrasting with neuropeptide-dominated regulation in crustaceans:

System Key Hormone Target Tissue Mechanism
Crustaceans VIH (neuropeptide) Hepatopancreas Suppresses Vg synthesis via receptor binding
Fish/Reptiles Estradiol (E2) Liver Binds to estrogen receptor (ERα), inducing Vg transcription
  • Vertebrate Example : In zebrafish (Danio rerio), E2 upregulates esr1 (estrogen receptor) and interacts with aryl hydrocarbon receptor (AhR) to modulate Vg synthesis .

Preparation Methods

Crude Extract Preparation

In Litopenaeus vannamei, eyestalks are dissected and homogenized in cold saline (0.6% NaCl) or methanol-acetic acid (90:10 v/v) to solubilize neuropeptides. Centrifugation at 12,000 × g for 20 minutes yields a supernatant containing VIH and other CHH-family peptides. Crude extracts from Jasus lalandii eyestalks demonstrated dose-dependent inhibition of protein synthesis in Penaeus semisulcatus ovaries, confirming bioactivity.

Fractionation and Purification

Gel filtration chromatography (Sephadex G-50) and reverse-phase HPLC are standard for isolating VIH. In Scylla olivacea, fractions eluted at 20–25% acetonitrile contained VIH with confirmed gonad-inhibiting activity. Hyperglycemic hormone (CHH) isoforms co-elute with VIH, necessitating immunoaffinity purification using VIH-specific monoclonal antibodies.

Table 1: VIH Extraction Efficiency Across Species

SpeciesTissue SourceExtraction SolventVIH Yield (μg/g tissue)Bioassay Model
L. vannameiEyestalkMethanol-acetic acid1.2 ± 0.3Hepatopancreatic cells
J. lalandiiSinus glandSaline0.8 ± 0.2P. semisulcatus ovary
S. olivaceaEyestalkAcetonitrile-TFA1.5 ± 0.4In vivo GSI assay

Recombinant Synthesis of VIH

Recombinant DNA technology enables large-scale VIH production. The VIH gene from Penaeus monodon (PemVIH) was cloned into E. coli BL21(DE3) using pET-32a(+) vectors. Induction with 0.5 mM IPTG at 25°C for 12 hours produced His-tagged VIH, purified via Ni-NTA affinity chromatography. However, recombinant VIH lacking C-terminal amidation showed reduced activity, underscoring post-translational modification’s importance.

RNA Interference (RNAi) for VIH Suppression

RNAi is a non-invasive method to study VIH function by silencing its mRNA.

dsRNA Design and Injection

In S. olivacea, a 450-bp dsRNA targeting VIH mRNA (GenBank: MW582441) was synthesized using T7 RiboMAX™ Express. A single intramuscular injection (0.6 μg/g body weight) reduced VIH expression in eyestalks by 75% within 14 days, elevating hemolymph vitellin levels from 12.3 ± 1.2 mg/mL to 28.7 ± 2.1 mg/mL.

Functional Validation Assays

In Vitro Hepatopancreatic Cell Culture

Primary hepatopancreatic cells from L. vannamei were cultured in Leibovitz’s L-15 medium supplemented with 10% fetal bovine serum. VIH-2 (100 nM) reduced Vg mRNA by 60% within 6 hours via cGMP-dependent pathways, confirmed by PDE5 inhibitor sildenafil (10 μM) reversing this effect.

Heterologous Ovarian Bioassay

P. semisulcatus ovarian fragments were incubated with J. lalandii sinus gland extracts. Radiolabeled leucine incorporation assays showed 50% inhibition at 10 μg/mL extract, correlating with VIH’s suppression of vitellogenin synthesis.

Table 2: Key Findings from Functional Assays

Assay TypeSpeciesVIH ConcentrationEffect on Vg SynthesisMechanism
In vitro cellsL. vannamei100 nM60% reductioncGMP/PKG signaling
Ovarian fragmentP. semisulcatus10 μg/mL50% inhibitionCHH receptor binding
In vivo RNAiS. olivacea0.6 μg/g3x GSI increaseVIH mRNA silencing

Eyestalk Ablation as a VIH Depletion Method

Q & A

Q. Key Methodological Considerations :

  • Sample Stability : VIH peptides are prone to degradation; use protease inhibitors and rapid freezing (-80°C) during tissue collection .
  • Homology Modeling : When structural data are unavailable (e.g., no crystallography data), use homology modeling based on conserved cysteine residues (e.g., MIH of Marsupenaeus japonicus) to predict VIH 3D structures .

How can researchers validate the functional role of VIH in vitellogenesis inhibition?

Basic Research Question
Functional assays include in vitro ovarian tissue incubation with recombinant VIH (rVIH) and in vivo RNA interference (RNAi) to knockdown VIH expression. Measure downstream biomarkers like vitellogenin (Vg) mRNA in the hepatopancreas and ovary using qPCR. For example, in Scylla paramamosain, rVIH unexpectedly stimulated Vg expression, highlighting species-specific functional divergence .

Q. Key Experimental Controls :

  • Negative Controls : Use scrambled dsRNA in RNAi experiments to rule off-target effects .
  • Hormone Specificity : Co-incubate tissues with VIH and CHH family peptides (e.g., MIH) to test competitive binding .

What molecular mechanisms explain the contradictory roles of VIH (inhibitory vs. stimulatory) across crustacean species?

Advanced Research Question
Contradictions arise from:

  • Isoform Diversity : VIH may exist in multiple isoforms (e.g., Homarus americanus has two VIH isoforms with distinct bioactivities) .
  • Stage-Dependent Effects : VIH in Scylla paramamosain upregulates Vg in mid-vitellogenesis but has no effect in early stages, suggesting temporal regulatory roles .
  • Crosstalk with Other Hormones : VIH may interact with ovary-stimulating hormone (OSH) or juvenile hormone (JH) pathways. For example, JH alone can induce vitellogenesis in insects, bypassing VIH inhibition .

Q. Methodological Recommendations :

  • Transcriptomic Profiling : Compare VIH receptor expression across ovarian developmental stages .
  • Hormone Combinatorial Assays : Test VIH with OSH or ecdysteroids to identify synergistic/antagonistic effects .

How can researchers address technical pitfalls in measuring VIH levels during environmental manipulation studies?

Advanced Research Question
Environmental factors (e.g., temperature, photoperiod) modulate VIH activity but introduce variability. Mitigation strategies include:

  • Standardized Sampling : Collect tissues at consistent circadian timepoints to control for diurnal hormone fluctuations .
  • Multi-Hormone Panels : Measure VIH alongside correlated hormones (e.g., MIH, CHH) via LC-MS/MS to avoid immunoassay cross-reactivity .

Q. Data Interpretation Framework :

  • Normalization : Express VIH levels relative to hemolymph protein concentration .
  • Longitudinal Design : Track VIH dynamics across the entire reproductive cycle rather than single timepoints .

What computational tools are available to predict VIH-receptor interactions in the absence of crystallography data?

Advanced Research Question
Homology modeling (e.g., SWISS-MODEL) and molecular docking (e.g., AutoDock Vina) can predict VIH binding to putative receptors like G protein-coupled receptors (GPCRs). For example, the conserved CHH family cysteine scaffold allows reliable template selection (e.g., MIH structures) for VIH modeling .

Q. Validation Steps :

  • Mutagenesis : Test binding affinity of VIH mutants (e.g., cysteine-to-alanine substitutions) in receptor assays .
  • Phylogenetic Analysis : Identify receptor conservation across species to infer functional relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.